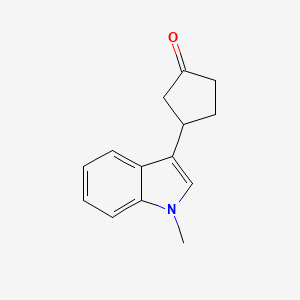
Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Methyl-1H-indol-3-yl)cyclopentanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities. This compound, with the molecular formula C14H15NO, features a cyclopentanone ring fused to an indole moiety, making it an interesting subject for chemical and biological research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-3-yl)cyclopentanone typically involves the reaction of 1-methylindole with cyclopentanone under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 1-methylindole reacts with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
化学反応の分析
Types of Reactions
3-(1-Methyl-1H-indol-3-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3 for halogenation; HNO3 for nitration; SO3 or H2SO4 for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-(1-Methyl-1H-indol-3-yl)cyclopentanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-(1-methyl-1H-indol-3-yl)cyclopentanone involves its interaction with various molecular targets. The indole moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
1-Methylindole-3-carboxaldehyde: Another indole derivative with similar structural features but different functional groups.
3-(1H-Indol-3-yl)maleimide: Shares the indole core but has different substituents, leading to varied biological activities.
Uniqueness
3-(1-Methyl-1H-indol-3-yl)cyclopentanone is unique due to its combination of the indole ring with a cyclopentanone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
220970-48-9 |
|---|---|
分子式 |
C14H15NO |
分子量 |
213.27 g/mol |
IUPAC名 |
3-(1-methylindol-3-yl)cyclopentan-1-one |
InChI |
InChI=1S/C14H15NO/c1-15-9-13(10-6-7-11(16)8-10)12-4-2-3-5-14(12)15/h2-5,9-10H,6-8H2,1H3 |
InChIキー |
ZDAWTASYTNCCCU-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=CC=CC=C21)C3CCC(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-](/img/structure/B11890968.png)
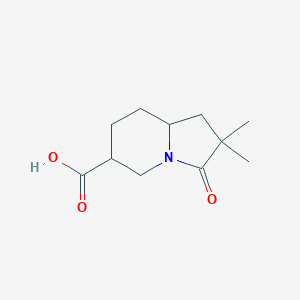
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)


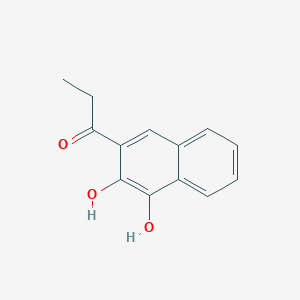
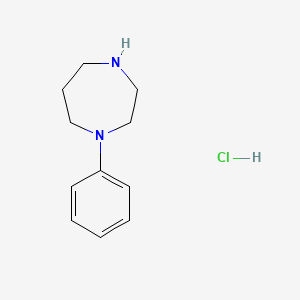
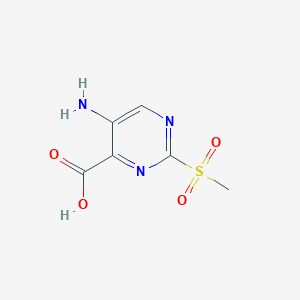


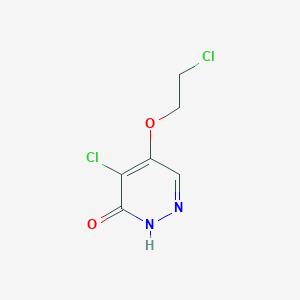

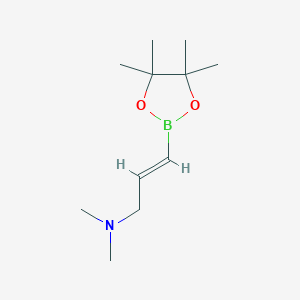
![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)
